methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
Description
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 3-methylphenylmethoxy group at position 4 and a 2-methylbenzylsulfanyl moiety at position 2 of the quinoline core.
Properties
IUPAC Name |
methyl 4-[(3-methylphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-9-8-11-20(15-18)16-31-25-22-13-6-7-14-23(22)28-26(24(25)27(29)30-3)32-17-21-12-5-4-10-19(21)2/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHDTWBUSCIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=CC=C4C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core and the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Functional Groups: The methoxy and sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced using methyl iodide in the presence of a base, while the sulfanyl group can be introduced using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Thiol reagents, methyl iodide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core modified with methoxy and sulfanyl groups, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline scaffold followed by the introduction of functional groups. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the compound, making it suitable for further biological testing .
Anticancer Properties
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer activities. For instance, methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications in the structure can enhance selective targeting of cancer cells, leading to reduced proliferation rates in human cancer cell lines such as HCT-116 and MCF-7 .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT-116 | 5.0 |
| This compound | MCF-7 | 7.5 |
These findings suggest that the compound's unique structure contributes to its ability to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that certain quinoline derivatives possess significant antibacterial and antifungal properties against pathogens such as Mycobacterium smegmatis and Candida albicans. The presence of the sulfanyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 12.5 μg/mL |
| This compound | Candida albicans | 15 μg/mL |
Potential Therapeutic Applications
Given its promising biological activities, this compound is being explored for potential therapeutic applications beyond cancer treatment. Its ability to modulate biological pathways suggests it could be developed as a lead compound for drugs targeting various diseases, including infectious diseases and inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxy and sulfanyl groups can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its dual aromatic substitutions (3-methylphenyl and 2-methylbenzyl groups), which differentiate it from simpler quinoline derivatives. Key comparisons include:
- Lipophilicity : The target compound’s 2-methylbenzylsulfanyl and 3-methylphenylmethoxy groups likely increase hydrophobicity compared to derivatives with smaller substituents (e.g., SCH₃ in ) or polar carboxylic acids (e.g., ) .
- Steric Effects: The bulky benzyl groups may hinder interactions with enzymes or receptors compared to less substituted analogs like methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate () .
Structure-Activity Relationships (SAR)
- Position 2: Sulfanyl groups (e.g., benzylsulfanyl in ) enhance antimicrobial activity compared to unsubstituted quinolines .
- Position 4 : Methoxy or aryloxy groups (e.g., 3-methylphenylmethoxy) improve metabolic stability by resisting oxidative demethylation .
- Position 3 : Ester groups (carboxylate) balance solubility and bioavailability, whereas carboxylic acids () may limit cell permeability .
Biological Activity
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antiviral, antibacterial, and anticancer properties.
Synthesis and Structural Characterization
The compound is synthesized through a series of reactions involving quinoline derivatives and thiol compounds. The synthesis typically includes the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which has been shown to yield derivatives with enhanced biological activity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Methylthiophenol + Bromine | Dichloromethane, silica gel | 83% |
| 2 | 2-Methoxyacetophenone + Diisopropylamine + Butyllithium | THF, cooled to -78°C | Variable |
The structure of the synthesized compound has been confirmed using spectroscopic methods such as NMR and X-ray diffraction, revealing a complex arrangement that may contribute to its biological activity .
Antiviral Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiviral activity. Specifically, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has demonstrated high inhibition rates against Hepatitis B Virus (HBV) replication in vitro. At a concentration of 10 µM, these compounds showed promising results in reducing viral load, suggesting that methylation at specific positions enhances this effect .
Table 2: Antiviral Activity Against HBV
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Compound A | 10 | 85% |
| Compound B | 10 | 78% |
| Methylated Compound | 10 | 92% |
Antibacterial Activity
Quinoline derivatives are known for their antibacterial properties. The presence of sulfur in the structure significantly enhances this activity. Research has indicated that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is particularly effective against Gram-negative bacteria .
Case Study: Antibacterial Efficacy
A study tested various methylated quinoline derivatives against E. coli and Staphylococcus aureus. The results showed that the methylated compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than that of its non-methylated counterparts.
Table 3: Antibacterial Activity Results
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|
| Non-methylated | 32 | 64 |
| Methylated Compound | 8 | 16 |
Anticancer Properties
The anticancer potential of methylated quinoline derivatives has also been explored. Studies suggest that these compounds can inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines .
Table 4: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) Non-methylated | IC50 (µM) Methylated |
|---|---|---|
| HeLa | 15 | 5 |
| MCF-7 | 20 | 6 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of quinoline derivatives typically involves multi-step protocols, such as condensation, cyclization, and functional group modifications. For example:
- Step 1 : Base-catalyzed condensation of aminobenzophenone with ethyl acetoacetate derivatives in methanol, using ceric ammonium nitrate (CAN) as a catalyst .
- Step 2 : Substitution reactions (e.g., bromination or sulfanyl group introduction) under reflux with solvents like acetonitrile and bases such as K₂CO₃ .
- Optimization : Temperature (e.g., 70–150°C), solvent polarity (DMF or dichloromethane), and catalyst choice significantly impact yield and purity. Reaction progress is monitored via TLC, and purification employs column chromatography (petroleum ether/EtOAc gradients) .
Q. How can researchers characterize this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl methoxy and sulfanyl groups) via chemical shifts and splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- Elemental Analysis : Validates purity and empirical formula (e.g., C, H, N content) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Emergency Measures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .
- Storage : Store in sealed containers under dry, ventilated conditions to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. sulfanyl groups) influence biological activity or target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace functional groups systematically (e.g., substituting methoxy with halogenated phenyl groups) and assay biological activity (e.g., enzyme inhibition assays).
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like cytochrome P450 or kinase enzymes. Compare binding affinities (ΔG values) across derivatives .
- Case Study : Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate showed enhanced antiplasmodial activity due to electron-withdrawing substituents improving target affinity .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines) for cytotoxicity or enzyme inhibition to minimize variability.
- Batch Analysis : Compare purity (HPLC ≥95%) and stereochemistry (chiral chromatography) of compound batches to isolate confounding factors .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., dose-response correlations) .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis : Incubate at varying pH (3–10) and temperatures (25–50°C), analyzing degradation products via LC-MS .
- Photolysis : Expose to UV light (254 nm) and quantify breakdown intermediates .
- Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD Test Guidelines 202/201) .
Q. What experimental designs are optimal for studying its pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .
- In Vivo Studies : Use randomized block designs (e.g., 4 replicates with 5 animals/group) to evaluate bioavailability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
